N,N-Dimethylpent-4-enamide
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Overview
Description
N,N-Dimethylpent-4-enamide is an organic compound with the molecular formula C7H13NO It is a tertiary amide, characterized by the presence of a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylpent-4-enamide can be synthesized through several methods. One common approach involves the reaction of 4-pentenoic acid with dimethylamine. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. The process can be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylpent-4-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated amides.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated amides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N,N-Dimethylpent-4-enamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethylpent-4-enamide exerts its effects involves interactions with various molecular targets. The double bond in the compound allows it to participate in addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: Similar in structure but lacks the double bond.
N,N-Dimethylformamide: Another tertiary amide with different reactivity due to the formyl group.
N,N-Dimethylpropionamide: Similar but with a shorter carbon chain.
Uniqueness
This structural feature allows for a wider range of chemical transformations and interactions with biological molecules .
Properties
IUPAC Name |
N,N-dimethylpent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-4-5-6-7(9)8(2)3/h4H,1,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIUZQGXHXBXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536177 |
Source
|
Record name | N,N-Dimethylpent-4-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16487-56-2 |
Source
|
Record name | N,N-Dimethylpent-4-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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